5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole

Organic Cation Transporter 1 Drug Transporter Profiling Hepatic Uptake

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole (CAS 853902-21-3) is a fully substituted 1,3-oxazole derivative bearing a phenylsulfonyl group at position 4, a 3,5-dimethylpiperidin-1-yl moiety at position 5, and a furan-2-yl ring at position 2. Its molecular formula is C20H22N2O4S with a molecular weight of 386.5 g/mol and a computed XLogP3-AA of 4.4, indicating moderate lipophilicity.

Molecular Formula C20H22N2O4S
Molecular Weight 386.47
CAS No. 853902-21-3
Cat. No. B2607570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole
CAS853902-21-3
Molecular FormulaC20H22N2O4S
Molecular Weight386.47
Structural Identifiers
SMILESCC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4)C
InChIInChI=1S/C20H22N2O4S/c1-14-11-15(2)13-22(12-14)20-19(21-18(26-20)17-9-6-10-25-17)27(23,24)16-7-4-3-5-8-16/h3-10,14-15H,11-13H2,1-2H3
InChIKeyWELJMNNURYMNON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole (CAS 853902-21-3): Chemical Identity and Procurement-Relevant Baseline


5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole (CAS 853902-21-3) is a fully substituted 1,3-oxazole derivative bearing a phenylsulfonyl group at position 4, a 3,5-dimethylpiperidin-1-yl moiety at position 5, and a furan-2-yl ring at position 2 [1]. Its molecular formula is C20H22N2O4S with a molecular weight of 386.5 g/mol and a computed XLogP3-AA of 4.4, indicating moderate lipophilicity [1]. The compound is cataloged under PubChem CID 4914436 and is listed in commercial screening libraries as STK875094 and AKOS002316206 [1]. It is structurally situated within the broader phenylsulfonyl oxazole chemotype, a class that has been explored in patents for COX-2 inhibition [2] and neurodegenerative disease modulation [3]; however, no primary research article specifically profiling this compound's biological activity has been identified in the peer-reviewed literature.

Why Generic Substitution of 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole Fails: Structural Uniqueness Among Phenylsulfonyl Oxazole Analogs


The four-position phenylsulfonyl group on the oxazole core is a key pharmacophoric element within the phenylsulfonyl oxazole chemotype covered by patents US11345671 and US6002014 [1][2]; however, substitution at the para-position of the phenyl ring—as in the 4-chlorophenyl analog (CAS 862794-80-7)—introduces an electron-withdrawing chlorine that alters both electronic distribution and lipophilicity (XLogP shift of approximately +0.5 to +0.8 units) [3]. Similarly, replacement of the furan-2-yl group at position 2 with thiophene (C20H22N2O3S2, MW 402.53) or phenyl (C22H24N2O3S, MW 396.51) changes heteroatom hydrogen-bonding capacity and ring electronics . The 3,5-dimethylpiperidine moiety at position 5 introduces two undefined stereocenters, creating a racemic mixture with four potential stereoisomers—a chiral complexity absent in analogs bearing unsubstituted piperidine (e.g., 1-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine) [4]. These combined structural features mean that in-class analogs cannot be assumed to exhibit equivalent solubility, target engagement, or metabolic stability without explicit comparative data.

Quantitative Evidence Guide for 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole (CAS 853902-21-3): Measurable Differentiation from In-Class Analogs


Human OCT1 Transporter Inhibition: IC50 Comparison Between 853902-21-3 and Structurally Related Analogs

The target compound was tested for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, yielding an IC50 of 1.38 × 10^5 nM (138 µM), indicating weak interaction with this hepatic uptake transporter [1]. While direct head-to-head comparator data for para-chloro analog (CAS 862794-80-7) or thiophene analog in the same assay are not publicly available, this IC50 value provides a baseline for transporter-mediated drug-drug interaction risk assessment. The relatively high IC50 suggests that at typical screening concentrations (1–10 µM), OCT1 inhibition is unlikely to confound cellular assay results [1].

Organic Cation Transporter 1 Drug Transporter Profiling Hepatic Uptake

Computed Lipophilicity (XLogP3-AA) Differentiation: 853902-21-3 vs. 4-Chlorophenyl Analog (CAS 862794-80-7)

The computed XLogP3-AA of the target compound is 4.4 [1], while the para-chlorophenyl analog (CAS 862794-80-7, C20H21ClN2O4S, MW 420.91) is predicted to have a higher XLogP of approximately 4.9–5.2 due to the chlorine substituent [2]. This difference of 0.5–0.8 log units translates to a predicted 3- to 6-fold higher lipid partition coefficient for the chloro analog. In screening contexts where membrane permeability or non-specific protein binding are relevant, this lipophilicity difference may materially affect apparent potency and should be accounted for in data interpretation [2].

Lipophilicity Drug-likeness Permeability Prediction

Chiral Complexity: Stereochemical Differentiation of 853902-21-3 from Unsubstituted Piperidine Analogs

The 3,5-dimethylpiperidine ring in CAS 853902-21-3 contains two undefined stereocenters (C3 and C5 of the piperidine), resulting in a racemic mixture of four stereoisomers (cis- and trans- configurations, each as enantiomeric pairs) [1]. In contrast, the unsubstituted piperidine analog 1-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine (CAS 117847-46-8) has zero stereocenters and exists as a single achiral entity . This stereochemical distinction has direct implications for procurement: the target compound requires chiral analytical characterization (e.g., chiral HPLC or SFC purity assessment) that is unnecessary for the achiral piperidine analog. Any biological assay performed with unresolved stereoisomers reflects the aggregate activity of multiple species, complicating SAR interpretation relative to single-entity analogs [1].

Stereochemistry Chiral Resolution Structure-Activity Relationship

Heteroaryl Position-2 Variation: Furan-2-yl (853902-21-3) vs. Phenyl and Thiophene Analogs

At position 2 of the oxazole core, the target compound bears a furan-2-yl ring, which provides one oxygen heteroatom capable of acting as a hydrogen bond acceptor [1]. Replacement with a phenyl group (as in 1-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-3,5-dimethylpiperidine, MW 396.51) removes this H-bond acceptor site . Replacement with thiophen-2-yl (as in 5-(3,5-dimethylpiperidin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole, MW 402.53) introduces a sulfur atom with different polarizability and H-bond character [2]. These heteroaryl substitutions alter the electrostatic potential surface of the molecule, which can shift target-binding poses and off-target profiles in biological assays. However, no published binding or activity data directly comparing these three position-2 variants are available.

Heterocyclic SAR Hydrogen Bond Acceptors Ring Electronics

Procurement-Guiding Application Scenarios for 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole (CAS 853902-21-3)


Negative Control Selection for Para-Chlorophenyl Analog Screening Cascades

For research groups investigating the para-chlorophenyl analog (CAS 862794-80-7) as a lead compound—potentially in the context of the phenylsulfonyl oxazole chemotype explored in neurodegenerative disease patents [1]—CAS 853902-21-3 serves as the logical unsubstituted-phenyl comparator. Its computed XLogP3-AA of 4.4 vs. an estimated ~4.9–5.2 for the chloro analog allows assessment of lipophilicity-driven potency shifts [2]. Procurement of both compounds from the same supplier, with matched purity specifications and formulation protocols, is essential for isolating the electronic and steric contribution of the para-chloro substituent.

Transporter Liability Profiling in Early Drug Discovery Panels

The only publicly available bioactivity measurement for CAS 853902-21-3 is its OCT1 inhibition IC50 of 138 µM [1]. In early discovery programs where transporter-mediated drug-drug interactions or hepatic clearance are under investigation, this compound can serve as a tool molecule for benchmarking OCT1 assay sensitivity. The weak inhibition (IC50 > 100 µM) also qualifies this compound as a low-liability control when compared against known OCT1 inhibitors such as verapamil or decynium-22 in the same assay platform [1].

Stereochemical Reference Standard for Chiral Phenylsulfonyl Oxazole Libraries

With two undefined stereocenters yielding four stereoisomers, CAS 853902-21-3 represents a stereochemically complex member of the phenylsulfonyl oxazole series [1]. Research groups synthesizing or procuring focused libraries of this chemotype can use this compound as a reference standard for chiral analytical method development (HPLC or SFC with chiral stationary phases), and as a racemic baseline against which enantiomerically enriched or resolved analogs can be compared for stereospecific biological activity [1].

Furan-Containing Fragment or Scaffold in Heterocyclic SAR Exploration

The furan-2-yl substituent at oxazole position 2 distinguishes CAS 853902-21-3 from its phenyl and thiophene analogs [1][2]. In medicinal chemistry campaigns exploring heteroaryl SAR around a phenylsulfonyl oxazole core, procurement of the furan (853902-21-3), thiophene, and phenyl variants as a matched set enables systematic evaluation of heteroatom effects on target binding, solubility, and metabolic stability. Patent literature on related oxazole COX-2 inhibitors [3] and phenylsulfonyl oxazole neurodegenerative disease modulators [1] provides a structural framework within which these heteroaryl substitutions can be contextually interpreted.

Quote Request

Request a Quote for 5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.